

Historical development and discovery of Bromisoval as a sedative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromisoval*

Cat. No.: *B1667876*

[Get Quote](#)

The Genesis of a Sedative: A Technical History of Bromisoval

An In-depth Guide for Researchers and Drug Development Professionals on the Historical Development and Discovery of **Bromisoval**

Abstract

This technical guide provides a comprehensive overview of the historical development and discovery of **Bromisoval**, a bromoureide class sedative and hypnotic. First synthesized in the early 20th century, **Bromisoval** represents a significant milestone in the evolution of central nervous system depressants, predating the advent of benzodiazepines. This document details its discovery by Knoll in 1907, its synthesis, mechanism of action, early clinical applications, and subsequent decline in use due to safety concerns. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history of sedative-hypnotic pharmacology.

Introduction

Bromisoval, chemically (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, emerged in an era of burgeoning pharmacological innovation at the turn of the 20th century. As the medical community sought alternatives to the often-toxic bromides and the habit-forming opiates for sedation and sleep induction, synthetic chemistry offered new avenues for drug discovery.

Bromisoval, also known as bromovalerylurea, was one such discovery that gained traction for its perceived milder hypnotic effects compared to barbiturates. This guide will trace the scientific journey of **Bromisoval** from its inception to its eventual replacement by safer alternatives.

Discovery and Historical Development

Bromisoval was first synthesized by the German pharmaceutical company Knoll in 1907 and was subsequently patented in 1909. Marketed under various trade names, including Bromural, it was prescribed as a daytime sedative and a mild soporific for individuals experiencing nervousness, anxiety, and restlessness. Its introduction was part of a broader trend in medicinal chemistry focusing on the synthesis of urea derivatives (ureides) as sedative-hypnotics. The bromoureides, including **Bromisoval** and carbromal, were initially considered safer alternatives to the widely used barbiturates. However, the chronic use of **Bromisoval** was later associated with bromine poisoning, or bromism, a condition characterized by a range of neurological and psychiatric symptoms. This significant drawback, coupled with the development of benzodiazepines in the mid-20th century, led to a decline in the therapeutic use of **Bromisoval** in most parts of the world. Despite this, it has remained available over the counter in some regions, often in combination with analgesics.

Chemical Synthesis

The primary route for the synthesis of **Bromisoval** involves a two-step process. The first step is the α -bromination of isovaleric acid using the Hell-Volhard-Zelinsky reaction. This is followed by the condensation of the resulting α -bromoivaleryl bromide with urea.

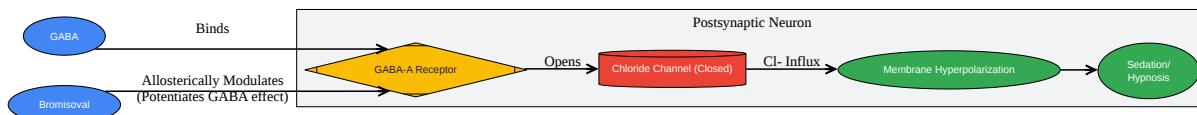
Experimental Protocol: Synthesis of Bromisoval

Step 1: Synthesis of α -Bromoivaleryl Bromide via Hell-Volhard-Zelinsky Reaction

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add isovaleric acid (1 molar equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr_3).
- Bromination: Slowly add bromine (1.1 molar equivalents) to the flask from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be appropriately vented or trapped.

- **Reflux:** After the addition of bromine is complete, gently heat the reaction mixture to reflux until the evolution of HBr gas ceases and the color of the mixture fades.
- **Purification:** The resulting α -bromoisovaleryl bromide can be purified by distillation under reduced pressure.

Step 2: Condensation with Urea


- **Reaction Setup:** In a separate reaction vessel, dissolve urea (1 molar equivalent) in a suitable solvent.
- **Condensation:** Slowly add the purified α -bromoisovaleryl bromide to the urea solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.
- **Precipitation and Filtration:** As the reaction proceeds, **Bromisoval** will precipitate out of the solution. The reaction mixture is then cooled, and the solid product is collected by filtration.
- **Recrystallization:** The crude **Bromisoval** is purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Mechanism of Action

Bromisoval exerts its sedative and hypnotic effects by modulating the central nervous system (CNS). Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ -aminobutyric acid (GABA) at the GABA-A receptor.

GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. **Bromisoval** is believed to bind to a site on the GABA-A receptor complex, distinct from the GABA and benzodiazepine binding sites, and allosterically modulate the receptor to enhance the effect of GABA. This enhancement of GABAergic neurotransmission results in the observed sedative and hypnotic effects.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Bromisoval**'s action on the GABA-A receptor.

Pharmacological Evaluation in the Early 20th Century

In the era of **Bromisoval**'s development, the pharmacological evaluation of sedative-hypnotics was primarily conducted in animal models. These early experimental protocols lacked the sophistication of modern techniques but provided the foundational data for clinical use.

Representative Experimental Protocol: Assessment of Sedative-Hypnotic Activity

- **Animal Model:** Healthy, adult animals (e.g., mice, rats, rabbits) of a consistent strain and weight are used.
- **Drug Administration:** **Bromisoval** is administered orally or intraperitoneally at various doses to different groups of animals. A control group receives a vehicle.
- **Observation of Sedation:** The degree of sedation is qualitatively and quantitatively assessed. This can include:
 - **Loss of Righting Reflex:** The time to the loss of the righting reflex (the ability of the animal to return to an upright position when placed on its back) is recorded as the onset of sleep. The duration for which the reflex is absent is measured as the sleeping time.
 - **Potentiation of Barbiturate-Induced Sleep:** The ability of **Bromisoval** to prolong the sleeping time induced by a sub-hypnotic or hypnotic dose of a barbiturate (e.g.,

hexobarbital) is measured.

- Spontaneous Motor Activity: A decrease in spontaneous movement is observed and can be quantified using activity cages.
- Toxicity Assessment: Acute toxicity is determined by administering escalating doses of **Bromisoval** to determine the median lethal dose (LD₅₀). Chronic toxicity studies would involve daily administration over an extended period, with observation for signs of toxicity, including weight loss, behavioral changes, and post-mortem pathological examination.

Quantitative Data

Historical quantitative data from the early clinical use of **Bromisoval** is sparse and not presented in the format of modern clinical trials. The following tables summarize the available information on dosage and toxicity.

Table 1: Dosage Information for **Bromisoval**

Indication	Dosage Form	Recommended Dose	Frequency
Sedation	Tablets	0.3 g	1-2 times daily
Hypnosis	Tablets	0.6 - 0.9 g	Once at bedtime

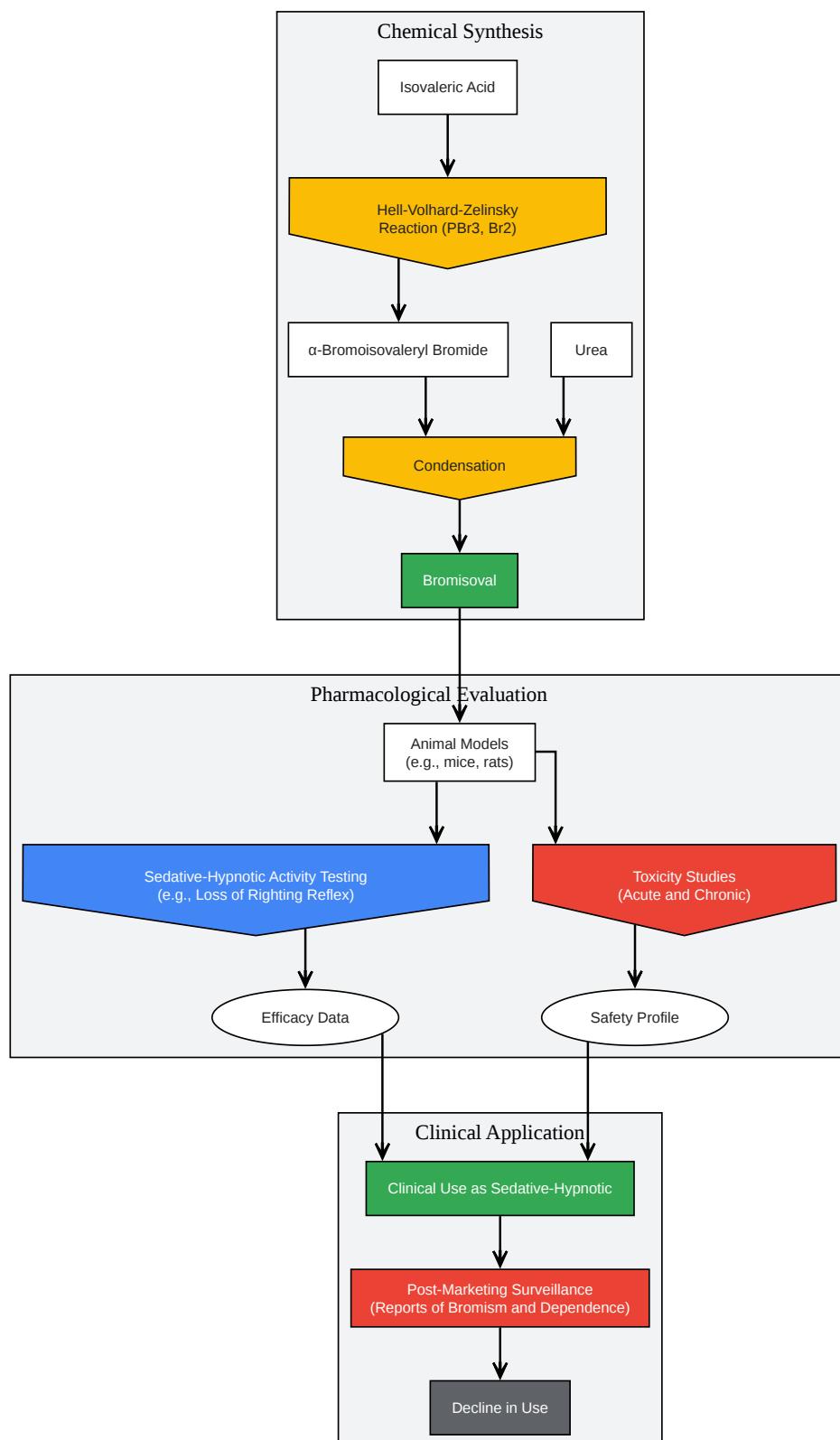

Note: These are representative historical dosages and may not reflect current medical recommendations where the drug is still available.

Table 2: Reported Toxicity of **Bromisoval**

Toxicity Type	Description	Key Findings
Acute Toxicity	Overdose can lead to CNS depression, coma, and respiratory failure.	Cases of suicidal and accidental overdose have been reported, sometimes leading to death.
Chronic Toxicity (Bromism)	Accumulation of bromide ions from the metabolism of Bromisoval.	Symptoms include neurological (ataxia, memory loss, confusion, hallucinations) and psychiatric disturbances.
Dependence	Prolonged use can lead to physical and psychological dependence.	While considered to have a lower dependence potential than barbiturates, case reports indicate a risk of dependence.

Logical Workflow of Bromisoval Development

The development and evaluation of **Bromisoval** followed a logical progression from chemical synthesis to pharmacological testing and eventual clinical application.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Historical development and discovery of Bromisoval as a sedative]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667876#historical-development-and-discovery-of-bromisoval-as-a-sedative\]](https://www.benchchem.com/product/b1667876#historical-development-and-discovery-of-bromisoval-as-a-sedative)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com